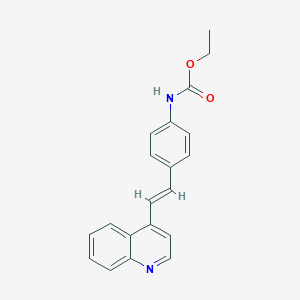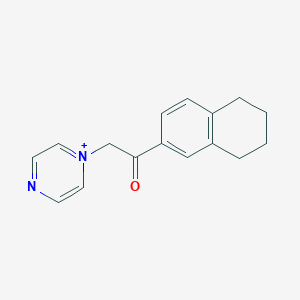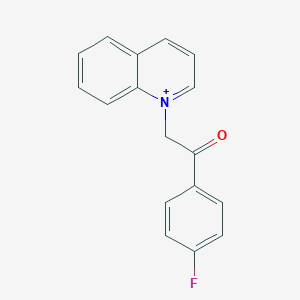
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine, also known as MPAA, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine also has a broad range of potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and bacterial and fungal infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, more research is needed to optimize the synthesis method of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine and to determine its pharmacokinetics and toxicity profile.
Synthesemethoden
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine can be synthesized using various methods, including the reaction of 4-methoxyaniline and 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine and 3-phenyl-1H-pyrazole-5-carbaldehyde in ethanol. These methods have been optimized to obtain high yields and purity of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine |
|---|---|
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)17-16-11-15(18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,17,18,19) |
InChI-Schlüssel |
LQRRHHYUURZIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)

![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)